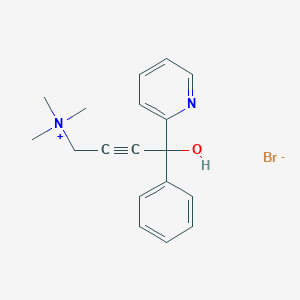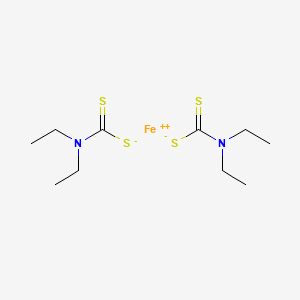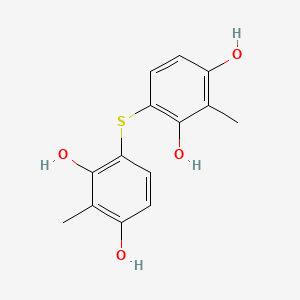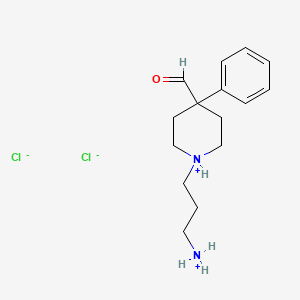
1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride is a chemical compound with a complex structure that includes an aminopropyl group, a phenyl group, and an isonipecotaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride typically involves multiple steps, starting with the preparation of the isonipecotaldehyde core. This can be achieved through the reaction of 4-phenylisonipecotic acid with appropriate reagents to form the aldehyde group. The aminopropyl group is then introduced through a nucleophilic substitution reaction, using 3-aminopropylamine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (such as temperature and pH), and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aminopropyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides can react with the aminopropyl group under basic conditions.
Major Products
Oxidation: 1-(3-Carboxypropyl)-4-phenylisonipecotaldehyde.
Reduction: 1-(3-Hydroxypropyl)-4-phenylisonipecotaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The phenyl group may contribute to hydrophobic interactions, enhancing the compound’s binding affinity to certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Similar in structure but with a longer alkyl chain.
(3-Aminopropyl)triethoxysilane: Contains an aminopropyl group but is used primarily for surface functionalization.
1-(3-Aminopropyl)imidazole: Contains an aminopropyl group but with an imidazole ring instead of an isonipecotaldehyde moiety.
Uniqueness
1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride is unique due to its combination of an aminopropyl group, a phenyl group, and an isonipecotaldehyde core. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of molecular targets, making it valuable for diverse scientific applications.
Propriétés
Numéro CAS |
13073-15-9 |
|---|---|
Formule moléculaire |
C15H24Cl2N2O |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
3-(4-formyl-4-phenylpiperidin-1-ium-1-yl)propylazanium;dichloride |
InChI |
InChI=1S/C15H22N2O.2ClH/c16-9-4-10-17-11-7-15(13-18,8-12-17)14-5-2-1-3-6-14;;/h1-3,5-6,13H,4,7-12,16H2;2*1H |
Clé InChI |
QDHUQMPIRLHXNS-UHFFFAOYSA-N |
SMILES canonique |
C1C[NH+](CCC1(C=O)C2=CC=CC=C2)CCC[NH3+].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


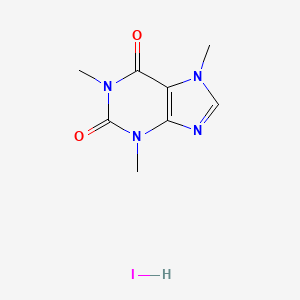
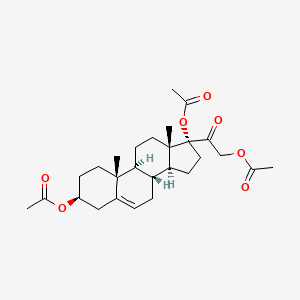
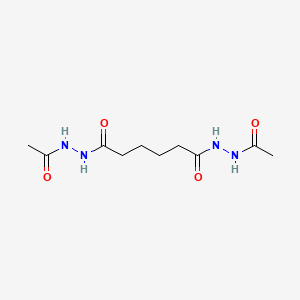

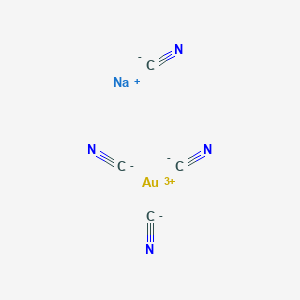
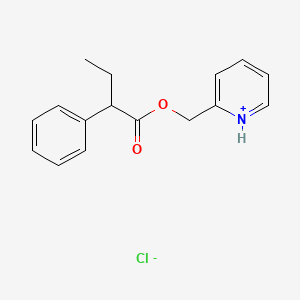
![N-[2-(2-aminoethoxy)ethyl]acetamide](/img/structure/B13734433.png)

